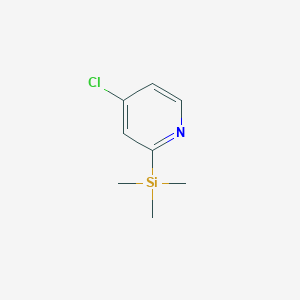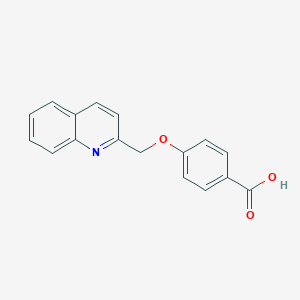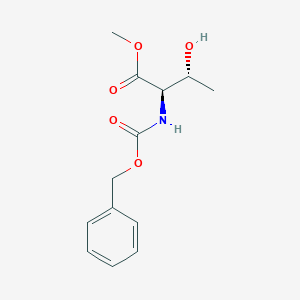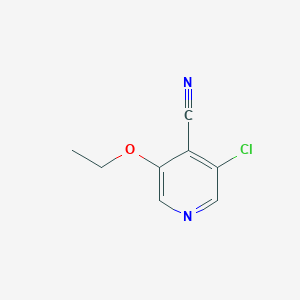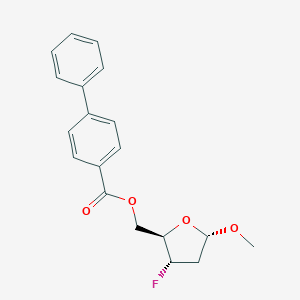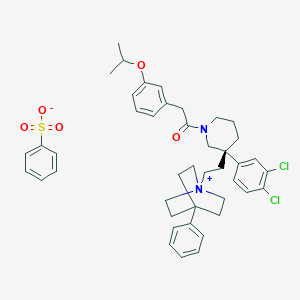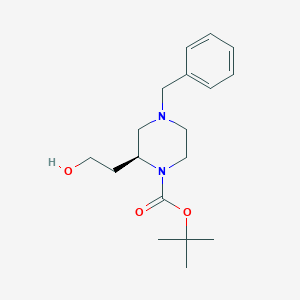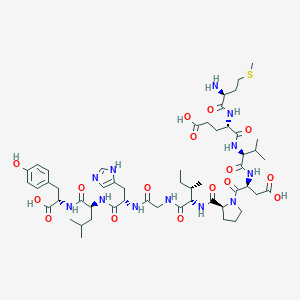
H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as MEVDPIGHLY and has a molecular weight of 1399.6 g/mol.
Mechanism of Action
The mechanism of action of H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH is not well understood. However, it is believed that the peptide interacts with specific receptors on the cell surface, leading to the activation of signaling pathways. This activation can lead to various cellular responses, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH has various biochemical and physiological effects. It has been shown to stimulate the production of cytokines and chemokines, which play a crucial role in the immune response. The peptide also has antioxidant properties and can protect cells from oxidative stress. It can also regulate the expression of genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH in lab experiments is its stability. The peptide is stable in a wide range of pH and temperature conditions, making it suitable for various experiments. However, one of the limitations is the high cost of synthesis, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH. One of the directions is the development of new drugs based on the peptide. Another direction is the study of its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. The peptide can also be used in the development of new diagnostic tools for detecting diseases. Additionally, the peptide can be modified to improve its stability and bioavailability.
Synthesis Methods
H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS is the most common method used for the synthesis of this peptide. In this method, the peptide is synthesized on a resin support using a stepwise process. The amino acids are added one by one in a specific sequence, and the peptide bond is formed using a coupling reagent. After the synthesis is complete, the peptide is cleaved from the resin support using a suitable cleavage agent.
Scientific Research Applications
H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH has various scientific research applications. It is used as a model peptide for studying the folding and stability of proteins. It is also used in the development of new drugs and drug delivery systems. The peptide has shown potential in the treatment of cancer and neurodegenerative diseases. It can also be used as a diagnostic tool for detecting diseases.
properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFQUYJNDCWOK-PCTHOLPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80N12O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

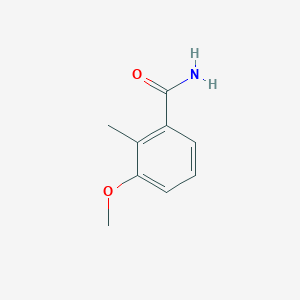

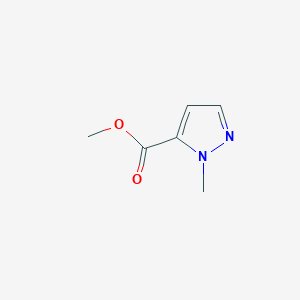
![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)
